4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride

Salt selection Solid-state properties Amine handling

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride (CAS 1803582-06-0) is a heterocyclic primary amine building block composed of a 5-chlorothiophene ring connected to a butan-1-amine chain via the thiophene C2 position, supplied as the hydrochloride salt. It has a molecular formula of C₈H₁₃Cl₂NS and a molecular weight of 226.17 g/mol.

Molecular Formula C8H13Cl2NS
Molecular Weight 226.17 g/mol
CAS No. 1803582-06-0
Cat. No. B1435207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride
CAS1803582-06-0
Molecular FormulaC8H13Cl2NS
Molecular Weight226.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CCCCN.Cl
InChIInChI=1S/C8H12ClNS.ClH/c9-8-5-4-7(11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H
InChIKeyPENSZJYAYRAMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chlorothiophen-2-yl)butan-1-amine Hydrochloride (CAS 1803582-06-0): Key Physicochemical and Procurement Baseline


4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride (CAS 1803582-06-0) is a heterocyclic primary amine building block composed of a 5-chlorothiophene ring connected to a butan-1-amine chain via the thiophene C2 position, supplied as the hydrochloride salt [1]. It has a molecular formula of C₈H₁₃Cl₂NS and a molecular weight of 226.17 g/mol . The compound is classified under heterocyclic building blocks and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the chlorine substituent at the thiophene 5-position serves as both a modulator of physicochemical properties and a functional handle for transition-metal-catalyzed cross-coupling reactions .

Why 4-(5-Chlorothiophen-2-yl)butan-1-amine Hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Substituting 4-(5-chlorothiophen-2-yl)butan-1-amine hydrochloride with the corresponding free base, the unsubstituted thiophene analog, the 5-bromo congener, or the butan-2-amine positional isomer introduces quantifiable differences in salt-form stability, lipophilicity, bioactivation potential, synthetic reactivity, and procurement lead time that can alter both synthetic outcomes and drug discovery optimization trajectory [1]. These are not interchangeable building blocks; each substitution produces a distinct physicochemical and reactivity profile that must be evaluated against the specific requirements of the target synthetic route or screening cascade .

Quantitative Differentiation Evidence for 4-(5-Chlorothiophen-2-yl)butan-1-amine Hydrochloride vs. Closest Analogs


Salt Form Advantage: HCl Salt vs. Free Base Handling and Reactivity

The hydrochloride salt form (MW 226.17) offers quantifiable advantages over the free base (MW 189.71) for precise stoichiometric control in synthesis. The HCl salt is a non-volatile, room-temperature-stable solid with two hydrogen bond donors (vs. one for the free base), ensuring consistent amine content in reactions and eliminating the amine volatility and carbonate-formation issues that plague the free base during storage . This salt form is particularly critical for amide coupling and reductive amination protocols where exact amine equivalents must be maintained .

Salt selection Solid-state properties Amine handling

Lipophilicity Tuning: LogP Increase of +1.08 Units vs. Unsubstituted Thiophene Analog

The 5-chloro substitution on the thiophene ring increases the computed LogP from 2.03 (unsubstituted 4-(thiophen-2-yl)butan-1-amine) to 3.10 for the target compound, a gain of +1.08 log units, while the topological polar surface area (TPSA) remains unchanged at 26.02 Ų . This LogP shift has direct implications for membrane permeability and oral absorption: a LogP increase of ~1 unit corresponds to an approximately 10-fold increase in octanol/water partition coefficient, which can enhance passive membrane permeability . Critically, the TPSA is preserved, meaning the hydrogen-bonding capacity—a key determinant of blood-brain barrier penetration—is identical between the two compounds, allowing the chlorine substitution to tune lipophilicity without altering H-bond pharmacophore features .

Lipophilicity LogP Permeability Medicinal chemistry optimization

Reduced Bioactivation Risk: 5-Chlorothiophene vs. Unsubstituted Thiophene in Human Liver Microsomes

In a quantitative GSH-trapping assay using human liver microsomes, Chen et al. (2011) established a rank order of bioactivation for substituted thiophenes. Unsubstituted thiophene (4-H,5-H) generated the highest level of reactive metabolite-GSH adducts. The 5-chloro substitution reduced adduct formation to a level below that of unsubstituted thiophene, 4-Br, and 4-Cl analogs, with the rank order: 4-H,5-H > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (no adduct detected) [1]. Although the 5-bromo and 5-methyl substitutions provided even greater reduction in bioactivation, the 5-Cl analog offers a balance between reduced toxicophore liability and retention of a synthetically versatile cross-coupling handle, distinguishing it from the metabolically more stable but synthetically less flexible 5-CH₃ and 5-Br congeners .

Metabolic stability Toxicophore mitigation GSH trapping Drug safety

Synthetic Handle Utility: Chlorine as a Controlled Cross-Coupling Substrate vs. Bromine Analog

The chlorine atom at the thiophene 5-position provides a functional handle for Pd-catalyzed cross-coupling reactions. Compared to the 5-bromo analog (CAS 1216048-34-8, MW 234.16), the 5-chloro compound (free base MW 189.71) is +44.45 Da lighter . In Suzuki-Miyaura coupling, aryl chlorides are less reactive than aryl bromides, requiring modified catalyst systems (e.g., electron-rich phosphine ligands or NHC ligands) but offering greater functional group tolerance and selectivity. This differential reactivity means that multi-step sequences can be designed with orthogonal coupling steps: the 5-Cl handle can be reserved for a late-stage diversification step while more reactive handles elsewhere are addressed first, an option not available with the more labile 5-Br congener [1].

Cross-coupling Suzuki reaction Buchwald-Hartwig amination C-C bond formation

Procurement Differentiation: Purity, Price, and Lead Time vs. 5-Bromo Analog

Direct supplier comparison from a common vendor (AKSci) reveals distinct procurement profiles. The target compound (HCl salt, 95% purity) is priced at $485/100mg, $1,108/1g, and $3,013/5g with a 4-week lead time. The 5-bromo analog (free base, 97% purity) is priced at $1,531/2.5g, $2,266/5g, and $3,357/10g with a 1-week lead time . At the 5g scale, the target compound costs $603/g vs. $453/g for the bromo analog on a per-gram basis (33% premium for the chloro compound). However, the target compound is uniquely available in the HCl salt form from this vendor, while the bromo analog is supplied only as the free base, creating a form-based selection criterion independent of cost .

Procurement Supplier comparison Inventory lead time Cost per gram

Positional Isomer Precision: Butan-1-amine vs. Butan-2-amine Steric and Electronic Differentiation

The positional isomer 4-(5-chlorothiophen-2-yl)butan-2-amine (CAS 1094699-95-2) bears the primary amine at the branched C2 position of the butyl chain rather than at the terminal C1 position. This shifts the amine from a sterically unencumbered primary amine environment to one adjacent to a methyl-bearing chiral center (racemic unless stereochemically resolved) . The terminal amine in the target compound offers maximal nucleophilicity for amide bond formation, reductive amination, and sulfonamide synthesis, whereas the butan-2-amine isomer introduces steric hindrance that can reduce acylation rates by factors of 2–10× depending on the electrophile . In medicinal chemistry, the difference between a linear butylamine and a branched α-methyl-substituted amine can alter the conformational preferences of the final ligand, affecting target binding geometry .

Regiochemistry Amine reactivity Steric hindrance Structure-activity relationship

Optimal Application Scenarios for 4-(5-Chlorothiophen-2-yl)butan-1-amine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning with Preserved TPSA

When a screening hit containing an unsubstituted thiophene-butylamine scaffold requires an incremental LogP increase of ~1 unit to improve membrane permeability without altering hydrogen-bond pharmacophore features, 4-(5-chlorothiophen-2-yl)butan-1-amine hydrochloride is the rational synthetic intermediate. The +1.08 LogP gain (from 2.03 to 3.10) with zero TPSA change (26.02 Ų for both) enables permeability optimization while preserving H-bond interactions critical for target engagement . This scenario is supported by the computed property comparison between the target compound and its unsubstituted analog [1].

Multi-Step Synthesis with Late-Stage Cross-Coupling Diversification

In synthetic routes requiring a less reactive (more selective) aryl halide handle for late-stage Pd-catalyzed diversification, the 5-chloro substituent offers a controlled reactivity window compared to the more labile 5-bromo analog. The chloro handle can survive early- and mid-stage transformations that would compromise a bromo handle, enabling orthogonal coupling sequences. The availability of the compound as a stable, non-volatile HCl salt further ensures consistent amine stoichiometry in the early steps of the synthesis . This application leverages the class-level understanding of aryl chloride vs. aryl bromide cross-coupling reactivity [1].

Drug Discovery Programs Managing Thiophene Toxicophore Risk

For projects where the thiophene moiety is essential for activity but bioactivation poses a toxicophore concern, the 5-chlorothiophene scaffold provides a verified reduction in reactive metabolite formation compared to unsubstituted thiophene, as demonstrated by the GSH-trapping rank order established in human liver microsomes: adduct formation is significantly lower for 5-Cl than for unsubstituted thiophene (4-H,5-H) . While the 5-CH₃ and 5-Br analogs offer greater bioactivation suppression, the 5-Cl substitution uniquely preserves a synthetic handle for further optimization, making it the preferred choice when both metabolic stability and synthetic tractability are required [1].

Quantitative Amine Derivatization Requiring High Stoichiometric Fidelity

In amide coupling, sulfonamide formation, or reductive amination library synthesis where precise amine equivalents are critical for yield and purity, the HCl salt form of the target compound eliminates the amine content uncertainty associated with free base forms (which can absorb CO₂ to form carbamates or undergo partial oxidation). The solid, non-volatile HCl salt (2 H-bond donors, MW 226.17) can be weighed accurately in air without special precautions, whereas the free base requires inert atmosphere handling for quantitative work. This differentiation is supported by the vendor-supplied storage specifications and physical form data .

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